molecular formula C22H21N3O B10907479 2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide

Cat. No.: B10907479
M. Wt: 343.4 g/mol
InChI Key: WKAYXKOXCBZMBL-BUVRLJJBSA-N
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Description

2-cyclopropyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-cyclopropyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N’-[(1E)-1-(4-ethylphenyl)ethylidene]quinoline-4-carbohydrazide
  • 2-cyclopropyl-N’-[(1E)-1-(4-fluorophenyl)ethylidene]quinoline-4-carbohydrazide
  • 2-cyclopropyl-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]quinoline-4-carbohydrazide

Uniqueness

2-cyclopropyl-N’-[(1E)-1-(4-methylphenyl)ethylidene]quinoline-4-carbohydrazide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 4-methylphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H21N3O/c1-14-7-9-16(10-8-14)15(2)24-25-22(26)19-13-21(17-11-12-17)23-20-6-4-3-5-18(19)20/h3-10,13,17H,11-12H2,1-2H3,(H,25,26)/b24-15+

InChI Key

WKAYXKOXCBZMBL-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)C

Origin of Product

United States

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